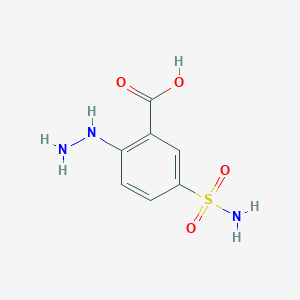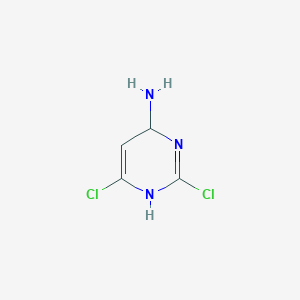
2-Hydrazinyl-5-sulfamoylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-5-Sulfamoylbenzoesäure ist eine organische Verbindung mit der Summenformel C7H9N3O4S. Sie zeichnet sich durch das Vorhandensein einer Hydrazin-Gruppe (-NH-NH2) und einer Sulfamoyl-Gruppe (-SO2NH2) aus, die an einen Benzoesäure-Kern gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Hydrazinyl-5-Sulfamoylbenzoesäure erfolgt in der Regel durch die Reaktion von 5-Sulfamoylbenzoesäure mit Hydrazinhydrat. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Wasser durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung des Hydrazinderivats zu fördern. Nach Beendigung wird das Produkt durch Filtration isoliert und durch Umkristallisation gereinigt.
Industrielle Produktionsverfahren
Für die großtechnische Produktion kann der Syntheseprozess durch den Einsatz von kontinuierlichen Strömungsreaktoren optimiert werden. Dies ermöglicht eine bessere Kontrolle der Reaktionsbedingungen wie Temperatur und Druck, was zu höheren Ausbeuten und Reinheiten führt. Darüber hinaus können der Einsatz von Katalysatoren und automatisierten Systemen die Effizienz des Produktionsprozesses weiter verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Hydrazinyl-5-Sulfamoylbenzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydrazin-Gruppe kann oxidiert werden, um Azide oder andere stickstoffhaltige Verbindungen zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Amine oder andere reduzierte Derivate zu bilden.
Substitution: Die Sulfamoyl-Gruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Azide, Amine und verschiedene substituierte Derivate, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-5-Sulfamoylbenzoesäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivität.
Medizin: Es werden Forschungen durchgeführt, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Sie wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Hydrazinyl-5-Sulfamoylbenzoesäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Hydrazin-Gruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen oder Enzymen bilden, was zu einer Hemmung oder Modifikation ihrer Aktivität führt. Die Sulfamoyl-Gruppe kann auch an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, was die biologischen Wirkungen der Verbindung weiter beeinflusst.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfamoyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Chlor-3-Sulfamoylbenzoesäure
- 2-Chlor-4-Fluor-5-Sulfamoylbenzoesäure
- 2,3-Dimethoxy-5-Sulfamoylbenzoesäure
Einzigartigkeit
2-Hydrazinyl-5-Sulfamoylbenzoesäure ist einzigartig durch das Vorhandensein sowohl der Hydrazin- als auch der Sulfamoyl-Gruppe, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination von funktionellen Gruppen findet man nicht häufig in anderen ähnlichen Verbindungen, was sie zu einem wertvollen Molekül für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C7H9N3O4S |
|---|---|
Molekulargewicht |
231.23 g/mol |
IUPAC-Name |
2-hydrazinyl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H9N3O4S/c8-10-6-2-1-4(15(9,13)14)3-5(6)7(11)12/h1-3,10H,8H2,(H,11,12)(H2,9,13,14) |
InChI-Schlüssel |
ZQFDNNRBIGVLFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11727327.png)
![3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B11727333.png)
![1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11727334.png)


![2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride](/img/structure/B11727351.png)



![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727374.png)

![5-amino-N'-[(thiophen-2-yl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11727398.png)


